RCRAMP
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLVRKGGEKFGEKLRKIGQKIKEFFQKLALEIEQ |
Origin of Product |
United States |
Structural Biology and Conformational Analysis of Cramp/rcramp
Advanced Spectroscopic Techniques for Peptide Structure Elucidation
Spectroscopic methods provide valuable experimental data on the secondary structure and conformation of peptides in various environments.
Circular Dichroism (CD) spectroscopy is a widely used technique for quickly assessing the secondary structure content of proteins and peptides. nih.govntu.edu.sg By measuring the differential absorption of left and right circularly polarized light, CD provides information about the presence and proportion of alpha-helices, beta-sheets, turns, and random coil structures. ntu.edu.sgmuni.cz Studies on CRAMP, the mouse counterpart to rCRAMP, have shown that it adopts a predominantly alpha-helical conformation in membrane-mimicking environments such as trifluoroethanol (TFE)/water solutions, dodecylphosphocholine (B1670865) (DPC) micelles, SDS micelles, and liposomes. In contrast, CRAMP exists in a random coil structure in aqueous solution. nih.gov Given the predicted structural similarity between mouse CRAMP and rat this compound, it is expected that this compound also exhibits this environment-dependent conformational plasticity, transitioning to an alpha-helical structure in the presence of lipids or membrane mimics. ki.se
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed, residue-specific information about the three-dimensional structure and dynamics of peptides and proteins in solution. guidetopharmacology.org For antimicrobial peptides, NMR is particularly useful for determining their conformation when bound to membrane mimics, providing insights into their orientation and interaction with the lipid bilayer. The solution structure of mouse CRAMP in TFE/water solution, determined by NMR spectroscopy, revealed a structure composed of two amphipathic alpha-helices. nih.gov These helices span residues Leu4 to Lys10 and Gly16 to Leu33, connected by a flexible linker region from Gly11 to Gly16. nih.gov This detailed structural information from NMR is crucial for understanding how the peptide interacts with membranes and exerts its antimicrobial effects.
Infrared (IR) spectroscopy provides information about the vibrational modes of molecules, which can be used to characterize the functional groups present and gain insights into secondary structure. guidetopharmacology.org While less commonly used than CD or NMR for detailed secondary structure quantification of peptides, IR spectroscopy can complement these techniques by providing information on amide bond vibrations (Amide I and Amide II bands), which are sensitive to the polypeptide backbone conformation. Analysis of these bands can support findings from CD and NMR regarding the presence of alpha-helical or other structural elements.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Computational Modeling of Peptide Conformation and Dynamics
Computational modeling techniques, such as molecular dynamics (MD simulations), play a vital role in studying the conformation, dynamics, and membrane interactions of peptides like this compound. nih.govuic.edu These methods can simulate the behavior of peptides in various environments, providing insights into their folding, insertion into membranes, and interactions with lipid molecules at an atomic level. uic.edumdpi.com Computational approaches can complement experimental data from spectroscopy by providing dynamic information and exploring conformational states that may be difficult to capture experimentally. They can help predict the preferred orientation of the peptide within a membrane bilayer and elucidate the mechanisms by which it disrupts membrane integrity.
Biosynthesis and Endogenous Expression of Cramp/rcramp
Transcriptional and Translational Regulation of CRAMP/rCRAMP Expression
The expression of CRAMP/rCRAMP is subject to complex transcriptional and translational regulation, influenced by various stimuli including pathogens and inflammatory mediators. For instance, in mouse macrophages, both live and inactivated E. coli can stimulate the production and release of CRAMP. nih.gov This upregulation involves the activation of NF-κB, which is critical for CRAMP production in response to E. coli and its product LPS. biorxiv.org The TLR4 pathway is indicated to promote CRAMP expression and secretion in macrophages. biorxiv.org Additionally, bacterial DNA can induce CRAMP production through interaction with TLR9 via the activation of the signal-regulated kinase (ERK) pathway. nih.govbiorxiv.org Inflammatory cytokines such as IL-1β and TNF-α have also been shown to induce rCRAMP expression in rat glial cells. oup.com
Post-Translational Modifications and Processing Pathways of CRAMP/rCRAMP
Following translation, the CRAMP/rCRAMP prepropeptide undergoes post-translational modifications, primarily proteolytic cleavage, to yield the active mature peptide. hycultbiotech.com The signal peptide is removed, and the inactive proform is stored in cellular granules, particularly in neutrophils. hycultbiotech.com Activation occurs when the C-terminal antimicrobial domain is cleaved from the proform by serine proteases, such as elastase and proteinase 3, which are released from azurophilic granules within neutrophils. hycultbiotech.comnih.gov This processing is essential for the peptide's biological activity. A 26-amino acid truncated form of mouse CRAMP, referred to as P318, has been identified in pancreatic islets. nih.govasm.org
Tissue-Specific Localization and Immunoreactivity of this compound in Mammalian Systems
This compound and mCRAMP exhibit distinct tissue distribution patterns in mammalian systems, reflecting their diverse roles in innate immunity and tissue homeostasis. This compound has been identified in granulocytes, thymus, testis, lung, mouth mucosa, tongue, esophagus, colon, cecum, and small intestine in rats. nih.govki.se This distribution is similar to that observed for cathelicidins in mice and humans. nih.gov In mice, CRAMP is detectable in adult testis, spleen, stomach, and intestine, with very low expression in heart, lung, and skeletal muscle, and notably absent in the brain, kidney, or liver under normal conditions. cusabio.comnih.gov However, expression can be induced in certain tissues under specific conditions, such as infection.
Immunohistochemistry is a common method used to determine the tissue localization and cellular sources of CRAMP/rCRAMP. nih.govresearchgate.net
While generally reported as absent in the healthy mouse brain, this compound has been detected in the central nervous system (CNS) of rats, suggesting a potential role in neuroinflammation and innate immunity within the CNS. oup.comki.senih.govfrontiersin.org Studies utilizing immunohistochemistry and RT-PCR have provided evidence for this compound expression in specific regions of the rat CNS, including the olfactory bulb, cerebellum, medulla oblongata, and spinal cord. ki.senih.gov this compound-like immunoreactivity has been observed in these areas. nih.gov Furthermore, the transcript for this compound has been detected in primary cultures derived from rat hippocampus, striatum, cerebellum, and spinal cord using RT-PCR and Southern blot analyses. nih.gov In the context of bacterial meningitis in rats, this compound has been localized in glia, choroid plexus, and ependymal cells by immunohistochemistry. researchgate.net In mice, CRAMP expression in the brain can be induced by LPS injection, and immunofluorescence analysis has shown CRAMP expression in microglia, astrocytes, and neurons in the hippocampus. mdpi.com CRAMP is primarily induced in reactive astrocytes in the inflamed spinal cord of mice with experimental autoimmune encephalomyelitis (EAE). researchgate.net
CRAMP has been identified in the pancreatic islets of mice. nih.govasm.orgresearchgate.netnih.gov Specifically, a 26-amino acid truncated form of mouse CRAMP (P318) was discovered in the islets of Langerhans. nih.govasm.org Further research has shown that insulin-secreting beta-cells within the pancreatic islets produce CRAMP in mice. nih.gov CRAMP production has also been observed to co-localize with both glucagon- and insulin-producing cells in adult mouse islets, indicating production by both alpha and beta cells. researchgate.net The production of CRAMP by beta-cells in mice has been shown to be influenced by short-chain fatty acids produced by the gut microbiota. nih.govpancreapedia.org
Central Nervous System Distribution and Expression Analysis via Immunohistochemistry and RT-PCR
Cellular Sources and Secretion Mechanisms of Endogenous Peptides
Endogenous CRAMP/rCRAMP is produced by a variety of cell types, playing crucial roles in host defense and immune modulation. Abundant expression of mouse CRAMP is found in myeloid precursors and neutrophils. hycultbiotech.com Neutrophils are a significant source of cathelicidins, storing them in peroxidase-negative granules. hycultbiotech.com Upon activation, these peptides are released from the granules. hycultbiotech.com
In the intestinal tract of adult mice, CRAMP expression is restricted to surface epithelial cells in the colon. anaspec.com However, it is also expressed and secreted from epithelial cells in the duodenum of mice. embopress.org
As mentioned, pancreatic beta-cells are a source of CRAMP in mice. nih.gov In the CNS, while the cellular source of this compound was initially unclear, studies have indicated expression by glial cells (astrocytes and microglia), choroid plexus cells, and ependymal cells in rats, particularly during infection. oup.comresearchgate.net In mouse models of meningitis, CRAMP can be induced in endothelial cells of the blood-brain barrier and leptomeningeal cells. oup.com Activated astrocytes are a primary source of induced CRAMP in the spinal cords of mice with EAE. researchgate.net
Secretion of the active peptide typically occurs upon appropriate stimulation, such as exposure to bacterial components or inflammatory signals. In macrophages, stimulation with E. coli or LPS leads to increased intracellular production and extracellular release of CRAMP. nih.govbiorxiv.org This secretion is linked to the activation of NF-κB. biorxiv.org
Here is a summary table of tissue and cellular localization:
| Species | Tissue/Cell Type | Localization/Expression | Detection Method(s) | Source(s) |
| Rat | Granulocytes | Isolated from granulocytes | Isolation, Sequencing, Mass Spectrometry | nih.gov |
| Rat | Thymus, Testis, Lung | Expressed | RT-PCR, Western Blot | nih.govki.se |
| Rat | Mouth mucosa, Tongue, Esophagus | Expressed | RT-PCR, Western Blot | nih.gov |
| Rat | Colon, Cecum, Small Intestine | Expressed | RT-PCR, Western Blot | nih.govki.se |
| Rat | Central Nervous System (CNS) | Present in specific regions (olfactory bulb, cerebellum, medulla oblongata, spinal cord) | Western Blot, RT-PCR, Immunohistochemistry | ki.senih.govmobitec.com |
| Rat | Glia (Astrocytes, Microglia) | Induced by bacterial components/cytokines in primary cultures; Localized during meningitis | RT-PCR, Western Blot, Immunofluorescence | oup.comresearchgate.net |
| Rat | Choroid Plexus, Ependymal cells | Localized during experimental meningitis | Immunohistochemistry | researchgate.net |
| Rat | Odontoblasts (developing teeth) | Detected during late bell stage | Immunohistochemistry | researchgate.net |
| Rat | Odontoblast-like cells (reparative dentin) | Observed during reparative dentin formation | Immunohistochemistry | researchgate.net |
| Mouse | Testis, Spleen, Stomach, Intestine | Detectable in adult | ELISA, Detection Kits | cusabio.comnih.gov |
| Mouse | Heart, Lung, Skeletal Muscle | Very low expression | ELISA, Detection Kits | cusabio.com |
| Mouse | Brain, Kidney, Liver | No expression (under normal conditions) | ELISA, Detection Kits | cusabio.comnih.gov |
| Mouse | Myeloid precursors, Neutrophils | Abundant expression | Not specified (general knowledge) | hycultbiotech.comnih.gov |
| Mouse | Colon epithelial cells | Restricted to surface epithelial cells | Not specified | anaspec.com |
| Mouse | Duodenal epithelial cells | Expressed and secreted | Western Blot, Immunofluorescence | embopress.org |
| Mouse | Pancreatic Islets | Identified (truncated form P318); Produced by beta-cells and alpha-cells | Isolation, Sequencing, Microscopy, Western Blot | nih.govasm.orgresearchgate.netnih.govresearchgate.net |
| Mouse | Macrophages | Increased production/release upon stimulation (e.g., E. coli, LPS) | ELISA, Western Blot | nih.govbiorxiv.org |
| Mouse | Central Nervous System (CNS) | Induced in endothelial cells (BBB), leptomeningeal cells, astrocytes, microglia during infection/inflammation | Immunohistochemistry, Immunofluorescence | oup.commdpi.comresearchgate.net |
| Mouse | Submandibular glands | Abundant localization in adult, newborn, and embryo | Immunohistochemistry | researchgate.net |
| Mouse | Palatine minor salivary gland | Showed expression | Immunohistochemistry | researchgate.net |
| Mouse | Epidermis (gingiva, palate, tongue) | Expressed in whole epidermis | Immunohistochemistry | researchgate.net |
Mechanistic Investigations of Cramp/rcramp Biological Functions in in Vitro and Animal Models
Cellular Signaling Pathways Modulated by CRAMP/rCRAMP
CRAMP and rCRAMP have been shown to modulate several key cellular signaling pathways, influencing diverse cellular responses.
PLC/A2 and ERK1/2 Pathway Activation in Mast Cell Stimulation
Studies on rat mast cells have indicated that activation of the PLC/A2 and ERK1/2 pathways is necessary for this compound-induced mast cell stimulation, particularly for the synthesis of cysteinyl leukotrienes nih.gov. However, the p38 pathway was not found to be required for this specific mast cell stimulation by this compound nih.gov. The ERK1/2 pathway is also implicated in the upregulation of this compound itself in rat glial cells treated with bacterial supernatants oup.com. Additionally, CRAMP has been shown to reduce cardiomyocyte apoptosis via activating ERK1/2 researchgate.net.
Data Table 1: Signaling Pathway Activation in Mast Cells by this compound
| Pathway | This compound Effect | Associated Cellular Activity | Source |
| PLC/A2 | Activation Required | Cysteinyl Leukotriene Synthesis | nih.gov |
| ERK1/2 | Activation Required | Cysteinyl Leukotriene Synthesis | nih.gov |
| p38 | Not Required | Cysteinyl Leukotriene Synthesis | nih.gov |
PI3K-Dependent Pathway Involvement in Cellular Responses
The PI3K-dependent pathway is involved in various cellular responses mediated by this compound, including TNF synthesis and mast cell migration nih.gov. The PI3K/AKT pathway has also been highlighted as a significant pathway activated by cathelicidins in other cell types researchgate.net. Studies suggest that CRAMP can directly bind to IGFR1, subsequently activating the PI3K/AKT pathway, which is associated with β-cell metabolism, survival, and proliferation researchgate.net. This pathway is known to regulate cell proliferation, differentiation, programmed death, and migration nih.gov.
p38/NF-κB Signaling Pathway Modulation
CRAMP and this compound have been shown to influence the p38 and NF-κB signaling pathways. Murine CRAMP induces ERK1/2 and p38 kinase phosphorylation and activation in monocytes termedia.pl. The NF-κB signaling pathway has been identified as a mediator of the anti-hypertrophy effects of CRAMP in the context of cardiac hypertrophy thno.org. In glial cells, the NF-κB pathway is activated in CRAMP-deficient cells, and exogenous CRAMP application can induce NF-κB translocation nih.gov. The p38 MAPK pathway is known to regulate the transcriptional activity of NF-κB nih.gov.
Data Table 2: Modulation of p38 and NF-κB Pathways by CRAMP/rCRAMP
| Peptide | Cell Type | Pathway | Effect | Source |
| CRAMP | Monocytes | ERK1/2, p38 | Phosphorylation and activation | termedia.pl |
| CRAMP | Cardiac | NF-κB | Inhibition (associated with anti-hypertrophy) | thno.orgqdu.edu.cn |
| CRAMP | Glial | NF-κB | Activation in deficient cells, translocation induced by exogenous CRAMP | nih.gov |
Modulation of Cellular Activities by CRAMP/rCRAMP
CRAMP and this compound actively modulate the function of various cell types, particularly those involved in the immune response.
Stimulation of Mast Cell Activity and Mediator Generation
This compound stimulates rat mast cells to generate and release cysteinyl leukotrienes and synthesize TNF nih.gov. It also induces the mRNA expression of GM-CSF, IL-1β, CCL2, and CCL3 in mast cells nih.gov. However, this compound does not induce mast cell degranulation or histamine (B1213489) release nih.gov. CRAMP and IL-33 have been shown to affect the expression of certain receptors in mature mast cells and modulate their inflammatory response, stimulating the release of pro-inflammatory and immunoregulatory mediators researchgate.net. Mast cells release various mediators, including histamine, lipid mediators, cytokines, and chemokines, which play roles in allergic reactions and physiological/pathophysiological responses nih.gov.
Data Table 3: Mast Cell Mediators Influenced by this compound
| Mediator | This compound Effect | Source |
| Cysteinyl Leukotrienes | Generation and Release | nih.gov |
| TNF | Synthesis | nih.gov |
| GM-CSF | mRNA Expression Induction | nih.gov |
| IL-1β | mRNA Expression Induction | nih.gov |
| CCL2 | mRNA Expression Induction | nih.gov |
| CCL3 | mRNA Expression Induction | nih.gov |
| Histamine | No Release Induction | nih.gov |
| Degranulation | No Induction | nih.gov |
Chemoattractant Properties Towards Immune Cells
CRAMP and this compound act as potent chemoattractants for various immune cells. Murine CRAMP is a chemoattractant for monocyte-derived macrophages termedia.pltermedia.pl. It also causes monocyte migration in a dose-dependent manner, potentially mediated by a G protein coupled receptor like FPR2 termedia.pltermedia.pl. This compound serves as a potent chemoattractant for rat mast cells nih.gov. Cathelicidins, including CRAMP, are known to act as potent mast cell chemoattractants, potentially enhancing inflammatory responses by recruiting mast cells to infection sites termedia.pltermedia.pl. Chemoattractants generally induce directed cell migration upon binding to specific cell surface receptors, activating intracellular signaling pathways and requiring the reorganization of the cellular cytoskeleton azolifesciences.com.
Interactions with Microbial Pathogens
CRAMP/rCRAMP exhibits potent activity against a range of microbial pathogens, including bacterial and fungal strains. Its mechanisms of action involve direct targeting of microbial cells and disruption of organized microbial communities like biofilms.
Mechanisms of Antimicrobial Action Against Bacterial Strains
CRAMP functions as a potent antibiotic peptide against Gram-negative bacteria by inhibiting the growth of various bacterial strains and permeabilizing their inner membranes oup.comnih.gov. Studies have shown CRAMP to be effective against strains of Escherichia coli and Bacillus megaterium oup.com. The minimum inhibitory concentrations (MICs) of CRAMP against various Gram-negative bacterial strains have been reported to range from 0.5 to 8.0 µM, with direct permeabilization of the inner membrane of E. coli occurring at 1 µM nih.gov.
In a mouse model of meningococcal infection, CRAMP was found to be induced in endothelial cells of the blood-brain barrier and leptomeninges nih.gov. In these in vivo experiments, CRAMP demonstrated inhibition of bacterial growth in blood, liver, and spleen during the early stages of meningococcal sepsis nih.gov. Neisseria meningitidis showed moderate susceptibility to CRAMP, with 20% killing observed at a concentration of 32 µM nih.gov. However, CRAMP(1-39) and human LL-37 were more potent, with EC50s below 2 µM nih.gov. In vitro experiments further indicated that the presence of carbonate, which accumulates during metabolic acidosis associated with sepsis, can increase the susceptibility of meningococci to CRAMP nih.gov.
Studies using CRAMP-knockout mice infected with N. meningitidis revealed increased bacterial growth and decreased neutrophil infiltration in the central nervous system (CNS), leading to higher mortality rates compared to wild-type mice researchgate.net. Intrathecal administration of CRAMP in wild-type mice reduced meningitis-related mortality, suggesting a potential adjuvant role for cathelicidin (B612621) in this context researchgate.net.
While the direct antibacterial effects of the full-length cathelicidin holoprotein might not be as pronounced as the mature peptide, immunomodulatory effects cannot be discounted nih.gov. It is also hypothesized that the proform could serve as a reservoir for mature CRAMP, which is then released and rapidly degraded locally nih.gov.
Anti-Fungal Activity and Related Mechanisms
Beyond its antibacterial properties, CRAMP and its analogues have demonstrated activity against fungal cells nih.gov. Studies investigating CRAMP-18, an antibacterial sequence derived from CRAMP, and its analogues have aimed to develop peptides with potent activity against both bacterial and fungal cells while minimizing hemolytic effects nih.gov. Lysine substitution at specific positions in CRAMP-18, such as position 2, has been shown to enhance antibiotic activity against bacterial and fungal cells without increasing hemolysis nih.gov. Circular dichroism (CD) spectral studies suggest that the alpha-helical structure of these peptides is important for killing bacterial and fungal cells, although an increase in alpha-helical content does not necessarily correlate with enhanced antibiotic activity nih.gov.
Antifungal peptides, including certain antimicrobial peptides (AMPs) like cathelicidins, can exert their effects through various mechanisms. While rapid physical disruption of fungal cell membranes at high concentrations leading to leakage and death is one mechanism, more complex interactions with specific lipids, induction of reactive oxygen species, and programmed cell death have also been observed frontiersin.org. Some antifungal AMPs are internalized upon initial interaction with the fungal cell without causing immediate membrane disruption frontiersin.org. AMPs can also interact with fungal cell wall components like chitin (B13524) and β-glucan frontiersin.org.
Biofilm Dispersal and Inhibition Mechanisms
Biofilms are structured communities of bacteria encased in an extracellular matrix, contributing significantly to antibiotic resistance and chronic infections researchgate.netnih.govjmb.or.kr. CRAMP has been shown to inhibit the formation of Pseudomonas aeruginosa biofilms and significantly reduce the biomass of preformed biofilms researchgate.netnih.gov. The mechanism by which CRAMP eradicates P. aeruginosa biofilms involves multiple pathways, including the Pseudomonas quinolone signal (PQS) system, the cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling pathway, and the synthesis pathways of exopolysaccharides and rhamnolipid researchgate.netnih.gov.
Studies using CRAMP-34, an enhanced version of CRAMP with reduced cytotoxicity and augmented stability, have further elucidated the mechanisms of biofilm dispersal nih.gov. CRAMP-34 facilitates the transition of P. aeruginosa from a biofilm to a planktonic state nih.govfrontiersin.org.
Metabolomic analysis of P. aeruginosa biofilms treated with CRAMP-34 has revealed significant shifts in extracellular metabolite profiles nih.govresearchgate.netnih.gov. A total of 258 significantly different metabolites were detected, with 73 downregulated and 185 upregulated researchgate.netnih.gov. Pathway enrichment analysis indicated that metabolic pathways related to the biosynthesis and metabolism of amino acids were primarily affected researchgate.netnih.gov.
Specifically, a pronounced upsurge in extracellular succinate (B1194679) and glutamate (B1630785) was observed following CRAMP-34 application nih.govfrontiersin.orgnih.gov. This suggests that CRAMP-34 may promote biofilm dispersal by upregulating extracellular glutamate and succinate metabolism nih.govfrontiersin.orgnih.gov. Increased levels of extracellular myoinositol, palmitic acid, and oleic acid were also noted, potentially enhancing the susceptibility of dispersed bacteria to antibiotics like colistin (B93849) and vancomycin (B549263) nih.govfrontiersin.orgnih.gov. Additionally, increased glycerol (B35011) 3-phosphate and sphingosine (B13886) were found, which are involved in membrane lipid synthesis nih.gov.
Cyclic dimeric guanosine monophosphate (c-di-GMP) is a key second messenger in bacteria that regulates various physiological processes, including biofilm formation nih.govrsc.org. A diminished intracellular c-di-GMP level is known to instigate biofilm dispersion frontiersin.orgrsc.org.
CRAMP treatment has been shown to reduce the c-di-GMP level in P. aeruginosa biofilm cells researchgate.netnih.govnih.gov. This reduction in c-di-GMP is associated with a decrease in exopolysaccharides, particularly alginate, and an increase in bacterial flagellar motility and rhamnolipid content, all contributing to biofilm dispersion researchgate.netnih.govnih.gov. Quantitative determination using a pcdrA::lux reporter showed that the c-di-GMP level was reduced by half after CRAMP treatment compared to the control group researchgate.net. This decrease in c-di-GMP, potentially mediated by the modulation of glutamate and succinate metabolic levels, is hypothesized to augment flagellar assembly protein expression, further leading to biofilm dissolution frontiersin.orgresearchgate.net.
The impact of CRAMP-34 on P. aeruginosa biofilms has been quantified in vitro. Concentrations of CRAMP-34 at 500, 250, and 125 µg/mL resulted in significant reductions in biofilm biomass by 67.23%, 72.75%, and 70.76%, respectively (P < 0.01) nih.gov. Lower concentrations of 62.5 and 31.25 µg/mL also reduced biomass by 61.03% and 40.18% (P < 0.05) nih.gov. At concentrations of 62.5, 31.25, and 15.6 µg/mL, the number of biofilm cells was reduced by 93.1%, 86.2%, and 25.9%, respectively nih.gov.
Combining CRAMP-34 with antibiotics like colistin and vancomycin has shown synergistic effects against dispersed bacteria and delayed the development of antibiotic resistance nih.govfrontiersin.org.
Here is a summary of the impact of CRAMP-34 on P. aeruginosa biofilm biomass:
| CRAMP-34 Concentration (µg/mL) | Biofilm Biomass Reduction (%) | Statistical Significance |
| 500 | 67.23 | P < 0.01 |
| 250 | 72.75 | P < 0.01 |
| 125 | 70.76 | P < 0.01 |
| 62.5 | 61.03 | P < 0.05 |
| 31.25 | 40.18 | P < 0.05 |
Impact on Extracellular Metabolite Profiles in Biofilm Dispersal
Immunomodulatory Effects in Experimental Systems
CRAMP/rCRAMP possesses significant immunomodulatory properties in various experimental systems, influencing both pro- and anti-inflammatory responses depending on the context and cellular source thno.orgjci.orgnih.gov.
In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, CRAMP demonstrated context-dependent effects on neuroinflammation jci.org. At an early stage of EAE, CRAMP produced by CNS-recruited neutrophils within neutrophil extracellular traps (NETs) was required for disease initiation jci.org. NET-associated CRAMP stimulated IL-6 production by dendritic cells via the cGAS/STING pathway, promoting an encephalitogenic Th17 response jci.org.
Conversely, at a later stage of EAE, neurons expressed CRAMP, which reduced disease severity jci.org. Knockdown of the Camp gene (encoding CRAMP) in neurons led to disease exacerbation, while local injection of CRAMP1–39 at the peak of EAE promoted disease remission jci.org. In vitro experiments showed that CRAMP1–39 regulated the activation of microglia and astrocytes through the formyl peptide receptor (FPR) 2 jci.org. FPR2 is known to modulate both pro- and anti-inflammatory responses in the CNS depending on the ligand jci.org. Activation of FPR2 with various agonists has been shown to attenuate neuroinflammatory challenges by reducing the production of pro-inflammatory cytokines by microglia jci.org.
Another study investigating the effects of exogenous CRAMP in different mouse models of inflammation revealed contrasting outcomes nih.gov. In an Ovalbumin-induced allergic airway inflammation model, exogenous CRAMP significantly exacerbated the inflammatory response, increasing inflammatory cell infiltration, accumulation of pro-inflammatory Th2 cytokines (IL-13 and IL-33), lung tissue inflammation, airway goblet cell hyperplasia, and OVA-specific IgE levels nih.gov.
In contrast, in an oxazolone-induced intestinal colitis model, exogenous CRAMP significantly prevented the development of ulcerative colitis nih.gov. This was evidenced by improved body weight regain, decreased colon weight/length ratio, elevated epithelial integrity, and ameliorated colon tissue inflammation nih.gov. Pro-inflammatory cytokines (TNF-α, IL-1β, IL-4, and IL-13) and chemokines (CXCL2 and CXCL5) were significantly decreased in CRAMP-treated mice, while epithelial repair-related factors (MUC2 and Claudin1) were increased nih.gov. The protective effects of CRAMP in colitis may be attributed to the preservation of gut epithelial integrity and/or modulation of inflammation nih.gov. Intrarectal administration of exogenous CRAMP might directly reduce intestinal flora, promote epithelial integrity, and prevent bacterial invasion nih.gov. Additionally, CRAMP may bind to endotoxin (B1171834) and suppress LPS-elicited inflammatory responses or directly modulate the functions of inflammatory cells nih.gov.
CRAMP has also been implicated in modulating NF-κB signaling, a key pathway in inflammation thno.org. In vitro studies using neonatal rat cardiomyocytes treated with angiotensin II (AngII) or phenylephrine (B352888) (PE), which induce cardiac hypertrophy, showed that this compound reduced the phosphorylation level of p65, indicating inhibition of NF-κB activation thno.org. This inhibition of NF-κB signaling contributed to the anti-hypertrophy effects of CRAMP in these models thno.org.
These studies highlight the complex and context-dependent immunomodulatory roles of CRAMP/rCRAMP in experimental systems, demonstrating both pro-inflammatory and anti-inflammatory effects depending on the specific model and cellular source.
| Model System | CRAMP/rCRAMP Effect | Key Mechanisms/Observations | Source |
| Mouse EAE (early stage, neutrophil-derived) | Pro-inflammatory, required for disease initiation | Stimulates IL-6 production by dendritic cells via cGAS/STING pathway, promotes Th17 response. | jci.org |
| Mouse EAE (later stage, neuron-derived) | Anti-inflammatory, reduces disease severity | Regulates microglia and astrocyte activation via FPR2. Local injection promotes remission. | jci.org |
| Ovalbumin-induced allergic airway inflammation (mouse) | Pro-inflammatory, exacerbates inflammation | Increased inflammatory cell infiltration, pro-inflammatory cytokine accumulation (IL-13, IL-33), lung tissue inflammation, goblet cell hyperplasia, OVA-specific IgE elevation. | nih.gov |
| Oxazolone-induced intestinal colitis (mouse) | Anti-inflammatory, prevents colitis development | Improved body weight, decreased colon weight/length, elevated epithelial integrity, ameliorated inflammation, decreased pro-inflammatory cytokines/chemokines, increased epithelial repair factors. | nih.gov |
| AngII/PE-induced cardiac hypertrophy (in vitro) | Anti-hypertrophy | Inhibits NF-κB signaling by reducing p65 phosphorylation. | thno.org |
Synthetic Chemistry and Analogue Design for Cramp/rcramp Derivatives
Peptide Synthesis Methodologies and Strategies
Peptide synthesis is a crucial step in obtaining CRAMP and its derivatives for research and potential applications. Solid-phase peptide synthesis (SPPS) is a widely used strategy for preparing peptides like CRAMP fragments. The Fmoc strategy on a TentaGel S Rink Amide resin has been employed for the synthesis of CRAMP(18-35) mdpi.com. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support mdpi.com.
Other peptide synthesis strategies include solution phase peptide synthesis (LPPS), which can be economical for shorter sequences, and hybrid peptide synthesis, which combines aspects of both solid-phase and solution-phase methods ambiopharm.com. For very long peptides, native chemical ligation (NCL) may be considered ambiopharm.com. Standard solid phase peptide synthesis using FMOC protected amino acids and glycinol 2-chlorotrityl resin has also been used to prepare fluorescent analogues of CRAMP for quantification studies nih.gov.
Design Principles for CRAMP/rCRAMP Analogues and Truncated Forms
The design of CRAMP analogues and truncated forms often focuses on identifying the minimal sequence required for activity and enhancing specific properties, such as antimicrobial potency or reduced toxicity mdpi.comnih.gov. The CRAMP sequence from amino acid units 16 to 33 has been shown to inhibit bacterial cytokinesis and possess multifaceted antimicrobial activity mdpi.comresearchgate.net. A minimal sequence maintaining anti-biofilm activity was later identified as amino acids 20 to 33 mdpi.com.
Structure-activity relationship (SAR) studies guide the design process, exploring the impact of amino acid substitutions and sequence modifications on peptide function nih.govnih.gov. Analogues can be designed to increase the net positive charge, for example, by Lysine substitutions at specific positions, which can enhance antibiotic activity nih.gov. The amphipathic α-helical conformation of CRAMP and its analogues is considered important for their interaction with cell membranes researchgate.netnih.gov.
Chemical Conjugation Strategies for CRAMP/rCRAMP to Polymeric Scaffolds
Chemical conjugation of CRAMP or its fragments to polymeric scaffolds is a strategy to potentially improve their stability, delivery, or localized activity mdpi.com.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a widely used and efficient method for bioconjugation, including the conjugation of peptides to other molecules or polymeric scaffolds mdpi.comtandfonline.comnih.govresearchgate.net. This reaction is highly selective and can be performed under mild conditions in various solvents, pH levels, and temperatures nih.gov.
The CuAAC reaction involves the regioselective reaction between terminal alkyne and azide (B81097) functional groups, yielding a 1,4-disubstituted 1,2,3-triazole nih.gov. For conjugating CRAMP(18-35) to chitosan (B1678972) and hydroxypropyl chitosan, a synthesis strategy involving a diazo transfer reaction to introduce azide groups onto the polymers and a subsequent click reaction with a pentynoyl-modified peptide was developed mdpi.comnih.gov. The reaction is typically catalyzed by Cu(I), which can be generated in situ from Cu(II) precursors using reducing agents like sodium ascorbate (B8700270) mdpi.comjenabioscience.comresearchgate.net. Ligands are often used to accelerate the reaction and protect biomolecules from oxidation jenabioscience.com.
Conjugation to Chitosan and Hydroxypropyl Chitosan
Chitosan and hydroxypropyl chitosan (HPC) are natural biopolymers that have been explored as scaffolds for conjugating antimicrobial peptides like CRAMP(18-35) mdpi.commdpi.com. A synthesis strategy has been developed to conjugate CRAMP(18-35) to chitosan and HPC via CuAAC mdpi.comnih.govresearchgate.net. This involves preparing chitosan azide and HPC-azide with a low degree of azidation, followed by the CuAAC reaction with pentynoyl-CRAMP(18-35) mdpi.comnih.gov.
The conjugation was confirmed using techniques such as IR spectroscopy and proton NMR, which can verify the conversion of the azide to a 1,2,3-triazole and determine the degree of substitution (DS) mdpi.comnih.gov. In one study, the DS for chitosan-CRAMP(18-35) and HPC-CRAMP(18-35) conjugates was determined to be 0.20 and 0.13, respectively mdpi.comnih.gov. These peptide-polymer conjugates have been evaluated for their antimicrobial activity mdpi.comnih.gov.
Structure-Activity Relationship (SAR) Studies of CRAMP/rCRAMP Derivatives
SAR studies are essential for understanding how the chemical structure of CRAMP and its derivatives relates to their biological activity nih.gov. These studies involve synthesizing peptide variants with specific modifications and evaluating their effects on properties such as antimicrobial potency, spectrum of activity, and toxicity nih.govnih.gov.
Impact of Amino Acid Substitutions on Peptide Activity
Amino acid substitutions are a common approach in SAR studies of antimicrobial peptides like CRAMP nih.govnih.govmdpi.com. By replacing specific amino acids, researchers can investigate the role of individual residues or regions in the peptide's activity and conformation nih.govnih.gov.
Studies on the CRAMP-derived peptide CRAMP(20-33) (KKIGQKIKNFFQKL) have shown that substituting glycine (B1666218) at position 23 with phenylalanine, leucine, or tryptophan can improve activity against Escherichia coli nih.gov. For instance, the CRAMP(20-33) G23W variant showed enhanced broad-spectrum activity against several pathogens nih.gov. Further substitutions, such as introducing additional arginine residues in CRAMP(20-33) G23W, specifically N28R or Q31R, resulted in increased activity against Staphylococcus epidermidis nih.gov. These findings highlight the significant impact of specific amino acid changes on the peptide's antimicrobial profile nih.gov. Alanine (B10760859) scanning is another technique used in SAR studies, where individual amino acids are systematically replaced by alanine to determine their importance for function mdpi.com.
Impact of Amino Acid Substitutions on CRAMP(20-33) Activity
| Peptide Variant | Substitution | Activity against E. coli (IC50) | Activity against S. epidermidis (IC50) |
| CRAMP(20-33) | None | Below 30 μM nih.gov | Not specified nih.gov |
| CRAMP(20-33) G23F | G23F | Improved (2- to 4-fold) nih.gov | Not specified nih.gov |
| CRAMP(20-33) G23L | G23L | Improved (2- to 4-fold) nih.gov | Not specified nih.gov |
| CRAMP(20-33) G23W | G23W | 2.3 μM nih.gov | 15.1 μM nih.gov |
| CRAMP(20-33) G23W N28R | G23W, N28R | Not specified nih.gov | 4 μM (3-fold increased vs G23W) nih.gov |
| CRAMP(20-33) G23W Q31R | G23W, Q31R | Not specified nih.gov | 4.8 μM (3-fold increased vs G23W) nih.gov |
Note: IC50 values represent the half-maximal inhibitory concentration.
Influence of Peptide Truncation on Functional Efficacy
Peptide truncation, the shortening of a peptide sequence by removing amino acids from either the N-terminus or C-terminus, is a common strategy in analogue design to understand the minimal sequence required for activity and to potentially create smaller, more cost-effective, and stable variants. Studies on cathelicidin-derived peptides, including those related to CRAMP, have investigated how truncations affect their antimicrobial and immunomodulatory functions.
For example, truncated peptides derived from CAP18, a rabbit cathelicidin (B612621), with lengths ranging from 15 to 21 residues, were found to retain activity against Gram-negative bacteria and methicillin-sensitive S. aureus. nih.gov However, the bactericidal activity of these truncated peptides was generally reduced compared to the full-length CAP18 peptide. nih.gov The activity of truncated peptides can also be influenced by factors such as salt concentration. nih.gov
Recombinant Production of CRAMP/rCRAMP in Heterologous Systems
Recombinant production in heterologous systems offers an alternative to chemical synthesis for obtaining larger quantities of peptides like CRAMP and rCRAMP, which can be particularly beneficial for research and potential therapeutic applications. google.comresearchgate.net This approach involves introducing the gene encoding the peptide into a host organism, such as bacteria, yeast, or plants, which then express and produce the peptide. researchgate.netresearchgate.net
Escherichia coli is a widely used host system for recombinant protein and peptide production due to its rapid growth and ease of genetic manipulation. researchgate.netnih.gov Strategies for recombinant production in E. coli often involve expressing the target peptide as a fusion protein, which can enhance solubility and stability and facilitate purification. researchgate.netnih.gov The fusion partner is typically cleaved off after purification to obtain the mature peptide. nih.gov
One example of recombinant production is the expression of human cathelicidin LL-37 in E. coli using a fusion system involving thioredoxin. researchgate.net This system was capable of producing significant quantities of the fusion protein, from which active LL-37 could be isolated. researchgate.net Similarly, recombinant chinchilla CRAMP (cCRAMP) has been produced in E. coli using a fusion strategy involving soluble thioredoxin and a His-tag, followed by thrombin digestion to release the peptide. nih.gov
While microbial systems like E. coli are common, other heterologous systems, including plants, are also being explored for the production of antimicrobial peptides. researchgate.net Recombinant production in transgenic plants can offer advantages such as scalability and potentially lower production costs. researchgate.net
Analytical Methodologies in Cramp/rcramp Research
Chromatographic Techniques for Peptide Purification and Analysis
Chromatography plays a vital role in isolating CRAMP and rCRAMP from complex biological samples or after recombinant expression or synthesis.
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a widely used technique for the purification and analysis of CRAMP and its fragments. RP-HPLC separates peptides based on their hydrophobicity. In the context of CRAMP research, RP-HPLC on a C18 column has been employed to purify synthesized or recombinantly expressed CRAMP. researchgate.netmdpi.com For instance, crude CRAMP18–35, a fragment of CRAMP, was purified using reversed-phase high-performance flash chromatography (RP-HPFC) on a C18 column with a gradient of acetonitrile/water containing formic acid. mdpi.com Similarly, recombinant CRAMP expressed in E. coli as a GST-fused protein was purified using affinity chromatography followed by reverse-phase chromatography. researchgate.netoregonstate.edujmb.or.kr The purity of collected fractions after chromatographic separation is often subsequently analyzed using techniques like LC-MS. mdpi.com
Table 1: Examples of HPLC Application in CRAMP Purification
| Peptide/Protein | Chromatography Method(s) | Column Type (if specified) | Elution Gradient (if specified) | Purpose | Source |
| Recombinant UH40 fusion protein (containing HHL peptide) | Cation-exchange chromatography, RP-HPLC | C18 HPLC column | Not specified | Purification | researchgate.net |
| Crude CRAMP18–35 | RP-HPFC | Sfär Bio C18 50 g | 5-100% CH3CN over 20 min | Purification | mdpi.com |
| Recombinant CRAMP (GST-fused form) | Affinity chromatography, Reverse-phase chromatography | Not specified | Not specified | Expression & Purification | researchgate.netoregonstate.edujmb.or.kr |
Spectrometric Approaches for Peptide Identification and Characterization
Spectrometric methods are essential for confirming the identity, determining the mass, and analyzing the structure and modifications of CRAMP and this compound.
Mass spectrometry (MS) is an indispensable tool for peptide and protein analysis due to its speed, sensitivity, and versatility. nih.gov It is used to determine amino acid sequences and characterize post-translational modifications. nih.gov In CRAMP and this compound research, various MS techniques are applied. MALDI-TOF mass spectrometry and glutamine-TOF mass spectrometry have been used to confirm the identity of purified peptides like HHL, a peptide cleaved from a fusion protein containing a CRAMP-related sequence. researchgate.net MALDI-TOF was also used to determine the mass of purified recombinant CRAMP. jmb.or.kr Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), often preceded by liquid chromatography (LC-MS/MS), is a common approach for peptide analysis, allowing for the determination of exact mass and structural information through fragmentation. clsi.orgub.edu LC-MS has been used to analyze fractions collected during CRAMP fragment purification to determine purity. mdpi.com MS/MS analysis has also been employed to identify CRAMP cleavage products generated by proteases. researchgate.net The molecular mass of this compound, isolated from granulocytes, was determined by mass spectrometry to be 43 amino acids long. nih.govuniprot.org Sequential Window Acquisition of All Theoretical fragment ion spectra-Mass Spectrometry (SWATH-MS) has been used to measure LL-37 (human homologue of CRAMP) levels in saliva. thno.org
Table 2: Examples of Mass Spectrometry Application in CRAMP/rCRAMP Research
| Peptide/Protein | MS Technique(s) | Application | Source |
| HHL peptide | MALDI-TOF MS, Glutamine-TOF MS | Identity confirmation | researchgate.net |
| Purified CRAMP | MALDI-TOF MS | Mass determination | jmb.or.kr |
| CRAMP fragments | LC-MS | Purity analysis after chromatography | mdpi.com |
| CRAMP/LL-37 | LC-MS/MS | Analysis of cleavage products | researchgate.net |
| This compound | Mass Spectrometry (specific type not mentioned) | Determination of peptide length and identity | nih.govuniprot.org |
| LL-37 (human) | SWATH-MS | Measurement in biological fluids | thno.org |
Molecular Biology Techniques for Expression Analysis
Molecular biology techniques are crucial for investigating the expression levels of CRAMP and this compound at both the protein and mRNA levels.
Western blot analysis is a widely used technique to detect specific proteins in a sample based on their molecular weight and binding to specific antibodies. nih.govsigmaaldrich.comnih.gov It allows researchers to identify and quantify protein expression. nih.govbio-rad.com In CRAMP and this compound research, Western blotting has been used to demonstrate the presence of this compound in rat brain extract and granulocytes. nih.govnih.gov It has also been used to confirm the absence of CRAMP protein in CRAMP knockout mice and its presence in wild-type and heterozygous mice. researchgate.net Western blot analysis of peptide/protein extracts from mouse spleen has revealed that the mature form of CRAMP can be longer than the previously isolated 34-residue peptide. asm.org Antibodies specific to CRAMP and this compound are commercially available for Western blot applications. biocompare.com Optimizations to Western blot protocols, such as sample preparation, gel selection, transfer conditions, and antibody usage, can enhance the detection of low-abundance proteins like some membrane proteins. biocompare.comthermofisher.combio-rad-antibodies.com
Table 3: Examples of Western Blot Application in CRAMP/rCRAMP Research
| Target Protein | Sample Source | Application | Source |
| This compound | Rat brain extract, Granulocytes | Detection of protein presence | nih.govnih.gov |
| CRAMP | Mouse tissues (e.g., spleen), Mouse embryonic fibroblasts | Confirmation of protein expression/absence in knockout models | researchgate.netasm.org |
Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify mRNA levels, indicating gene expression. thermofisher.comthermofisher.com It involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by PCR amplification. lumenlearning.com RT-PCR, including quantitative RT-PCR (qRT-PCR), has been extensively used in CRAMP and this compound research to analyze their mRNA expression profiles in various tissues and under different conditions. nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com For example, RT-PCR followed by Southern hybridization was used to investigate this compound expression in various rat tissues. nih.gov RT-PCR has also detected CRAMP expression in adult mouse tissues like testis, spleen, stomach, and intestine. nih.gov qRT-PCR has been used to measure CRAMP mRNA levels in the ileum and intestinal epithelial cells of mice, showing downregulation during Cryptosporidium parvum infection. mdpi.com RT-PCR can detect mRNA from even small samples, including single cells. thermofisher.comthermofisher.com Controls, such as performing PCR on DNase-treated RNA samples, are important to ensure the absence of DNA contamination in RT-PCR. nih.gov
Table 4: Examples of RT-PCR Application in CRAMP/rCRAMP Research
| Target mRNA | Sample Source | Application | Source |
| This compound | Various rat tissues (granulocytes, thymus, testis, lung, etc.), Rat CNS regions | Investigation of tissue distribution and expression | nih.govnih.gov |
| CRAMP | Adult mouse tissues (bone marrow, testis, spleen, stomach, intestine), Embryonic mouse tissues, Mouse salivary gland, Oral mucosa, Mouse ileum, Intestinal epithelial cells | Detection of expression during development and in various tissues, Quantification of expression levels, Analysis of expression changes during infection | researchgate.netnih.govresearchgate.netmdpi.com |
| cCRAMP | Several chinchilla tissues | Detection of transcripts | researchgate.net |
Southern Blot Analysis for Gene Expression Confirmation
Southern blot analysis is a molecular biology technique used to detect a specific DNA sequence in a DNA sample. While modern gene expression analysis often relies on techniques like quantitative real-time PCR (qRT-PCR), Southern blot has been historically and is still used in specific contexts related to gene analysis, including confirming gene alterations or analyzing gene transcripts.
In the broader field of antimicrobial peptide research, Southern blot analysis has been applied to study gene transcripts of related peptides, such as human LL-37 and human neutrophil peptides (HNPs) 1-3, confirming the identity of amplified bands from RT-PCR by hybridization with radioactive probes fishersci.ca. This illustrates the principle of using Southern blot for confirming the presence and identity of specific gene transcripts. Furthermore, Southern blot analysis has been utilized to confirm single transposon insertions in bacterial genomes, such as in Yersinia pestis mutants, which were shown to affect resistance towards cationic antimicrobial peptides, including rat CRAMP (this compound) nih.gov. This demonstrates the technique's utility in confirming genetic modifications that can impact the function or expression of genes related to antimicrobial peptide resistance. While direct application of Southern blot specifically for confirming CRAMP gene expression levels is not predominantly highlighted in recent literature compared to methods like qRT-PCR wikipedia.orgguidetopharmacology.org, its use in confirming related gene transcripts and genetic modifications affecting antimicrobial peptide activity underscores its relevance as an analytical tool in the broader research area.
Bioactivity Assays for In Vitro Evaluation of Antimicrobial and Immunomodulatory Effects
In vitro bioactivity assays are crucial for characterizing the functions of CRAMP, particularly its antimicrobial and immunomodulatory properties. These assays allow researchers to study the direct effects of CRAMP on pathogens and host cells under controlled laboratory conditions.
Antimicrobial Assays: CRAMP exhibits direct antimicrobial activity against various pathogens. In vitro studies have evaluated the effect of CRAMP on the viability of Cryptosporidium parvum sporozoites using flow cytometry with fluorescent dyes like CFDA-SE and propidium (B1200493) iodide nih.govxenbase.org. The reduction in sporozoite viability upon incubation with CRAMP demonstrates its direct parasiticidal effect nih.govxenbase.org. The impact of CRAMP on infection rates can also be assessed by incubating pathogens with CRAMP before their addition to host cells and subsequently quantifying the infection rate using methods like qRT-PCR nih.govxenbase.org.
Minimum Inhibitory Concentration (MIC) assays are widely used to determine the lowest concentration of CRAMP required to inhibit the visible growth of microorganisms. Studies have employed serial dilution methods to determine the MIC values of CRAMP derivatives against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa guidetopharmacology.org. For instance, CRAMP18–35-grafted chitosan (B1678972) derivatives showed activity against E. coli and P. aeruginosa at specific concentrations, although their activity against Gram-positive bacteria was noted to be either absent or require high concentrations, suggesting a selective antibacterial effect guidetopharmacology.org.
| Compound | Bacterial Strain | MIC (µg/mL) | Citation |
| CRAMP18–35-grafted derivative 1 | E. coli | 256 | guidetopharmacology.org |
| CRAMP18–35-grafted derivative 2 | E. coli | 256 | guidetopharmacology.org |
| CRAMP18–35-grafted derivative 1 | P. aeruginosa | 1024 | guidetopharmacology.org |
| CRAMP18–35-grafted derivative 2 | P. aeruginosa | 512 | guidetopharmacology.org |
| CRAMP (in PBS) | S. aureus WKZ-2 | ~40 (3-log reduction) | guidetoimmunopharmacology.org |
| CRAMP (in PBS) | P. aeruginosa | ~40 (3-log reduction) | guidetoimmunopharmacology.org |
| CRAMP (in BLES surfactant) | S. aureus WKZ-2 | >200 (negligible) | guidetoimmunopharmacology.org |
| CRAMP (in BLES surfactant) | P. aeruginosa | >200 (negligible) | guidetoimmunopharmacology.org |
Other in vitro antimicrobial evaluations involve assessing bacterial phagocytosis and killing by immune cells like neutrophils in the presence or absence of CRAMP peptidesciences.com. Experiments have also explored how environmental factors, such as the accumulation of carbonate during septic conditions, can influence the susceptibility of bacteria like meningococci to CRAMP in vitro researchpeptides.com.
Comparative and Evolutionary Studies of Cathelicidin Peptides
Phylogenetic Analysis of CRAMP/rCRAMP Across Species
Phylogenetic analysis of cathelicidin (B612621) sequences, often utilizing the conserved cathelin-like domain, has revealed insights into the evolutionary history of this peptide family. Studies including sequences from diverse vertebrate species, such as mammals, birds, and reptiles, indicate that the evolutionary pattern of cathelicidins is lineage-specific researchgate.netnih.govasm.org.
CRAMP is recognized as the mouse ortholog of human cathelicidin LL-37/hCAP-18, while rCRAMP is the corresponding homolog in rats ki.semdpi.comnih.govoup.com. Phylogenetic analysis of cathelicidin preproregions has confirmed the homology of this compound to other cathelicidins and demonstrated that gene duplication within this family has occurred in a species- or lineage-specific manner ki.se. The cathelin domain shows high interspecies homology, facilitating the identification of new cathelicidin family members across different species based on conserved N-terminal sequences caister.comnih.gov.
A phylogenetic tree constructed using the cathelin-like domain from various vertebrate species typically shows clustering consistent with known evolutionary relationships, with reptile and avian cathelicidin domains separating from mammalian ones researchgate.netasm.org. This analysis underscores the ancient origins of the cathelicidin family and its diversification throughout vertebrate evolution.
Functional Divergence and Conservation Among Cathelicidin Family Members
While the N-terminal cathelin domain is highly conserved, the significant variability in the C-terminal antimicrobial peptide domain contributes to the functional divergence observed among cathelicidin family members nih.govresearchgate.net. Cathelicidins exhibit a broad spectrum of activities, including direct antimicrobial effects against bacteria, fungi, viruses, and parasites frontiersin.orgnih.govresearchgate.net. These peptides typically kill microorganisms by disrupting their cell membranes ki.semdpi.com.
Beyond direct antimicrobial activity, cathelicidins possess a range of immunomodulatory functions. These include binding and neutralizing lipopolysaccharide (LPS), chemoattracting immune cells, stimulating the release of inflammatory cytokines, promoting wound healing, and influencing angiogenesis and inflammation frontiersin.orgmdpi.comoup.commdpi.comnih.gov.
Comparative studies have revealed divergence in specific functional aspects among cathelicidins from different species. For instance, interspecies comparisons have shown differences in antimicrobial activity spectrum, modulation of Toll-like receptors (TLRs), and induction of chemokines mdpi.com. This functional divergence is likely driven by the rapid evolution and diversification of the C-terminal antimicrobial domain, allowing adaptation to specific host environments and pathogen challenges.
Despite this divergence, certain core functions, such as broad-spectrum antimicrobial activity and roles in innate immunity, are conserved across the family nih.govresearchgate.net. The presence of a conserved cathelin domain linked to a diverse repertoire of mature peptides highlights a strategy for maintaining essential host defense functions while allowing for adaptation and the evolution of novel activities frontiersin.org.
Comparison of CRAMP/rCRAMP Activities with Human Cathelicidin LL-37
Mouse CRAMP and rat this compound are considered orthologs of human LL-37 ki.semdpi.comnih.govoup.com. Studies comparing these peptides have noted similarities in their expression patterns, predicted alpha-helical structures, and antimicrobial activities ki.se. For example, the expression pattern of this compound in tissues such as the gastrointestinal tract, lung, and thymus is similar to that of cathelicidins in mice and humans nih.govki.se. Both CRAMP and LL-37 are expressed in various cell types, including neutrophils, macrophages, and epithelial cells mdpi.comnih.govmdpi.comnih.gov.
However, functional differences between CRAMP/rCRAMP and human LL-37 have also been reported. For instance, while both LL-37 and mCRAMP (mouse CRAMP) can inhibit LPS-induced immune responses, their effects on viral-induced responses differ nih.gov. LL-37 has been shown to bind double-stranded RNA (dsRNA) better than mCRAMP and can up-regulate Toll-like receptor 3 (TLR3) signaling in human cells, whereas mCRAMP inhibited viral-induced responses and TLR3 signaling in mouse cells nih.gov. These differences may be attributed to sequence and structural variations between the peptides and potentially to species-specific differences in cellular responses nih.gov.
Despite these differences, both CRAMP/rCRAMP and LL-37 play critical roles in innate host defense. This compound has been isolated from rat neutrophils and shown to possess antimicrobial activity nih.govki.se. Similarly, mouse CRAMP is known to fight bacterial infections and is expressed in the small intestine of neonatal mice, contributing to protection against enteric pathogens mdpi.comnih.gov. Human LL-37 exhibits broad-spectrum antibacterial and anti-biofilm activities, as well as immunomodulatory functions mdpi.comresearchgate.net.
The similarities in expression and basic antimicrobial function highlight the conserved role of these cathelicidins in innate immunity, while the observed functional divergences suggest adaptations related to host species and specific immune challenges.
Data Table 1: Key Characteristics and Orthology of CRAMP, this compound, and LL-37
| Peptide | Species | Ortholog of Human LL-37 | Conserved Domain | Variable Domain | Primary Function |
| CRAMP | Mouse | Yes | Cathelin-like | Antimicrobial | Host Defense |
| This compound | Rat | Yes | Cathelin-like | Antimicrobial | Host Defense |
| LL-37 | Human | N/A | Cathelin-like | Antimicrobial | Host Defense |
Data Table 2: Selected Functional Comparisons
| Function | CRAMP/rCRAMP | Human LL-37 | Notes |
| Direct Antimicrobial | Active against bacteria, other pathogens nih.govmdpi.com | Broad-spectrum against bacteria, fungi, viruses, parasites researchgate.netmdpi.comresearchgate.net | Both exhibit direct killing via membrane disruption ki.semdpi.com. |
| LPS Binding/Neutralization | Yes mdpi.com | Yes mdpi.com | Common immunomodulatory function. |
| Chemotaxis | Yes mdpi.com | Yes mdpi.comguidetoimmunopharmacology.org | Attracts immune cells. |
| TLR3 Signaling | Inhibits in mouse cells nih.gov | Up-regulates in human cells nih.gov | Divergence observed in response to dsRNA and TLR3 signaling nih.gov. |
| dsRNA Binding | Binds less effectively than LL-37 nih.gov | Binds dsRNA effectively nih.gov | Difference may contribute to varied TLR3 signaling effects nih.gov. |
Future Directions in Cramp/rcramp Research
Elucidation of Novel Biological Roles and Signaling Pathways
Future research on RCRAMP will continue to explore its diverse biological functions beyond its well-established antimicrobial activity. Studies indicate this compound's involvement in inflammation, immunity, and tissue repair mdpi.complos.orgresearchgate.net. Further investigation is needed to precisely delineate its context-dependent effects, as this compound/LL-37 can exhibit dualistic roles depending on the disease context mdpi.com.
A critical area of focus is the detailed mapping of the signaling pathways mediated by this compound. Current research has identified interactions with pathways such as NF-κB, IGFR1/PI3K/AKT, TLR9/AMPK, TGFβ/Smad, and AMPK/mTOR in conditions like heart failure and diabetic cardiomyopathy mdpi.com. This compound has also been shown to modulate platelet aggregation through FPR2 and GPVI receptors mdpi.com. In neuroinflammation, this compound deficiency is linked to altered glial cell activation and NFκB signaling nih.gov. This compound may also interact with TLR4 and P2X7R/NLRP3 inflammasome pathways mdpi.com. The potential for this compound to activate G protein-coupled receptors (GPCRs), receptor tyrosine kinases, ligand-gated ion channels, or other TLRs in different cell types warrants further investigation frontiersin.org.
Future studies should aim to:
Identify novel receptors and binding partners for this compound in various cell types and tissues.
Characterize the downstream signaling cascades activated or inhibited by this compound in specific biological contexts, such as cardiovascular diseases, neuroinflammation, and gut health mdpi.comthno.orgmdpi.comembopress.org.
Investigate the interplay between this compound-mediated signaling and other crucial cellular processes like apoptosis and autophagy mdpi.com.
Uncover the mechanisms by which this compound influences tissue-specific responses and its concentration-dependent effects mdpi.com.
Advanced Synthetic Approaches for Enhanced Peptide Functionality
The development of advanced synthetic strategies is crucial for generating this compound-based peptides with enhanced stability, targeted delivery, and improved functional properties. While solid-phase peptide synthesis (SPPS) is a standard method mdpi.com, future directions involve exploring more sophisticated techniques.
Key areas for advancement include:
Chemical Modifications: Developing novel chemical modifications to improve this compound's proteolytic stability and bioavailability in vivo.
Peptide Conjugates and Hybrids: Designing and synthesizing peptide-drug conjugates, such as those combining this compound fragments with antibiotics like vancomycin (B549263), to broaden their spectrum of activity or improve efficacy against resistant strains rsc.org. Conjugation to polymers like chitosan (B1678972) has also been explored mdpi.com.
Peptidomimetics and Analogs: Creating peptidomimetics or truncated/modified this compound analogs with optimized activity and reduced potential off-target effects plos.orgrsc.org. For instance, a truncated form of mouse CRAMP has been used in atherosclerosis studies plos.org.
Targeted Delivery Systems: Incorporating cleavable linkers and targeting moieties into synthetic this compound peptides to achieve tissue-specific or cell-specific delivery, potentially reducing dosage requirements and minimizing systemic exposure rsc.org.
High-Throughput Synthesis and Screening: Utilizing automated synthesis platforms and high-throughput screening methods to rapidly generate and evaluate large libraries of this compound analogs for desired properties.
These advanced synthetic approaches are essential for overcoming limitations associated with native peptide structure and delivery, paving the way for potential therapeutic applications.
Development of Sophisticated In Vitro and In Vivo Research Models
Advancing the understanding of this compound's complex roles necessitates the development and refinement of sophisticated in vitro and in vivo research models. While existing studies utilize various models, including cultured cells and rodent disease models thno.orgplos.orgmdpi.comembopress.orgfrontiersin.org, future research will benefit from more precise and translational systems.
Future directions in model development include:
Complex In Vitro Systems: Developing advanced co-culture or multi-culture systems incorporating different cell types relevant to specific tissues (e.g., immune cells, epithelial cells, endothelial cells) to better mimic the in vivo microenvironment and study complex cellular interactions mediated by this compound.
Organ-on-a-Chip and Microfluidic Devices: Utilizing microfluidic systems and organ-on-a-chip technology to create dynamic and physiologically relevant models for studying this compound's effects on barrier function, immune cell trafficking, and signaling in a controlled environment.
Genetically Modified Animal Models: Generating and utilizing more specific genetic models, such as conditional knockout or knock-in mice, to investigate the tissue-specific or cell-specific functions of this compound and its related signaling pathways nih.govucsd.edu.
Humanized Mouse Models: Developing humanized mouse models where the mouse Cnlp gene is replaced or supplemented with the human CAMP gene (encoding LL-37) to provide a more relevant system for studying the effects of the human peptide in a complex in vivo setting.
Disease-Specific Models: Refining existing animal models of various diseases (e.g., cardiovascular diseases, neuroinflammatory conditions, infectious diseases, inflammatory bowel disease) to better recapitulate the human pathology and allow for more accurate assessment of this compound-based interventions thno.orgplos.orgmdpi.comembopress.orgfrontiersin.org.
Improved Imaging Techniques: Integrating advanced in vivo imaging techniques to non-invasively monitor this compound distribution, cellular responses, and disease progression in real-time biospective.com.
These models will provide more robust platforms for mechanistic studies and preclinical evaluation of this compound-based therapeutics.
Integration of Omics Technologies in Mechanistic Studies
The application of integrated omics technologies is a powerful approach to unraveling the intricate mechanisms underlying this compound's biological effects. Omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for large-scale analysis of biological systems nih.govmdpi.com.
Future research should leverage omics technologies to:
Comprehensive Mechanistic Elucidation: Integrate transcriptomics, proteomics, and metabolomics data to gain a holistic understanding of how this compound influences gene expression, protein profiles, and metabolic pathways in different cell types and disease states frontiersin.orgnih.gov.
Identification of Novel Pathways and Biomarkers: Utilize omics data to identify previously unknown signaling pathways and molecular networks regulated by this compound. This can also lead to the discovery of novel biomarkers for diseases where this compound plays a role nih.govbaker.edu.au.
Single-Cell Omics Analysis: Apply single-cell omics technologies (e.g., single-cell RNA sequencing, single-cell proteomics) to investigate the heterogeneous responses of individual cells to this compound and understand cell-cell communication in complex tissues ijstemcell.com.
** Microbiome-RCRAMP Interactions:** Integrate metagenomics and metabolomics to explore the complex interactions between the microbiome and this compound, particularly in the context of gut health and infectious diseases embopress.org. Studies have shown that gut microbiota can influence CRAMP degradation embopress.org.
Data Integration and Computational Modeling: Develop and apply advanced bioinformatics and computational tools for the integration and analysis of multi-omics datasets to build predictive models of this compound function and identify potential therapeutic targets mdpi.com.
The integration of these high-throughput technologies will provide unprecedented insights into the molecular mechanisms of this compound, accelerating the translation of research findings into clinical applications.
Q & A
Q. How does RCRAMP structure experimental design in risk assessment for chemical research?
this compound provides a systematic framework for identifying and mitigating risks in laboratory settings. It begins by scoping safety issues tied to specific procedures, such as handling hazardous chemicals. Researchers must narrow broad questions (e.g., "How do we work safely?") into measurable variables, such as toxicity thresholds or exposure limits. This involves defining protocols for data collection (e.g., toxicity assays, safety audits) and aligning them with ethical guidelines .
What methodological frameworks are compatible with this compound for formulating research questions?
The FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) ensures research questions are both rigorous and aligned with this compound’s objectives. For example, feasibility requires access to validated toxicity datasets, while relevance demands alignment with safety gaps identified in prior studies .
Q. How can researchers ensure data integrity when implementing this compound in longitudinal studies?
Data integrity relies on transparent documentation of protocols (e.g., calibration records for equipment) and adherence to standardized formats for safety metrics. Discrepancies in toxicity measurements should be resolved through peer validation or replication of experiments. Avoid adjusting raw data to confirm hypotheses; instead, use statistical tools to analyze outliers .
Advanced Questions
Q. How can conflicting safety data in this compound-driven studies be systematically analyzed?
Conflicting data (e.g., divergent toxicity profiles for a compound) require triangulation via multiple methods:
Q. What strategies enable integration of this compound with systems-based analytical frameworks (e.g., Shavelson’s educational research standards)?
Link this compound’s risk parameters to broader theoretical models. For instance, Shavelson’s emphasis on empirically testable questions aligns with this compound’s requirement for measurable safety outcomes. Use matrix questionnaires (e.g., Likert scales) to evaluate data structure consistency across heterogeneous sources, such as lab logs and incident reports .
Q. How does this compound address ethical challenges in high-risk chemical research?
Ethical implementation requires:
- Pre-approval : Obtain clearance for hazardous procedures (e.g., handling carcinogens) .
- Transparency : Disclose risk mitigation steps in publications, including near-miss incidents .
- Data anonymization : Protect participant identities in studies involving human biomarkers .
Methodological Guidance
Q. What are best practices for managing this compound-generated data to ensure reproducibility?
- Structured repositories : Store raw datasets (e.g., toxicity measurements) in FAIR-compliant repositories with detailed metadata .
- Version control : Track changes to safety protocols using tools like GitLab .
- Supplemental documentation : Include calibration records, reagent batch numbers, and environmental monitoring logs .
Q. How can researchers operationalize this compound for interdisciplinary collaborations?
Develop a shared glossary of safety terms (e.g., "acceptable risk") and align data collection tools (e.g., standardized incident report templates). Use mixed-methods approaches, such as combining quantitative toxicity assays with qualitative interviews on lab safety culture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
